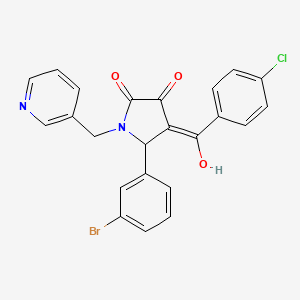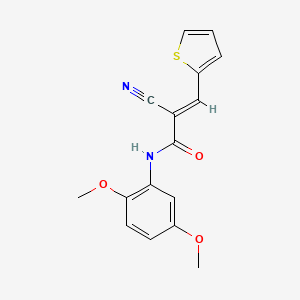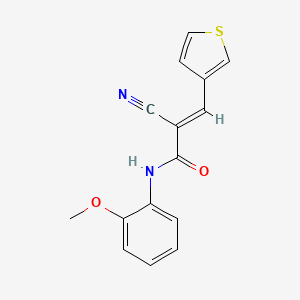![molecular formula C16H15IN2 B5309159 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide](/img/structure/B5309159.png)
3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide, also known as MIH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MIH is a member of the indole family of compounds and has been found to possess various biological activities. In
Mecanismo De Acción
The mechanism of action of 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide is not fully understood. However, it has been proposed that 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide exerts its biological activities through the inhibition of various signaling pathways, including the NF-κB signaling pathway, which is involved in inflammation and cancer. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has also been found to induce apoptosis, which is a programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has been found to possess various biochemical and physiological effects. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has been shown to inhibit the expression of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has also been found to inhibit the expression of various cancer-related genes, including Bcl-2, Cyclin D1, and MMP-9. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has also been found to induce the expression of various tumor suppressor genes, including p53 and p21.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has several advantages as a research tool. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide is a stable compound that can be easily synthesized in the laboratory. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has also been found to possess various biological activities, which make it a potential candidate for the development of new drugs. However, there are also limitations to the use of 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide in lab experiments. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide is a relatively new compound, and its mechanism of action is not fully understood. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide also has low solubility in water, which makes it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide. One potential direction is the development of 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another potential direction is the study of the mechanism of action of 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide, which could lead to the development of new drugs that target the same signaling pathways. Additionally, the study of 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide could lead to the development of new antibiotics to combat the growing problem of antibiotic resistance.
Métodos De Síntesis
3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide can be synthesized through a multi-step process starting from 1-methyl-2(1H)-pyridinone. The first step involves the reaction of 1-methyl-2(1H)-pyridinone with ethyl bromoacetate in the presence of sodium hydride to yield ethyl 2-(1-methyl-2(1H)-pyridinyl)acetate. The second step involves the reaction of ethyl 2-(1-methyl-2(1H)-pyridinyl)acetate with indole-3-carboxaldehyde in the presence of sodium methoxide to yield 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide.
Aplicaciones Científicas De Investigación
3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, prostate cancer, and colon cancer. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has also been found to possess anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has also been found to possess anti-microbial properties, which make it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
(3E)-3-[(2E)-2-(1-methylpyridin-2-ylidene)ethylidene]indole;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2.HI/c1-18-11-5-4-6-14(18)10-9-13-12-17-16-8-3-2-7-15(13)16;/h2-12H,1H3;1H/b13-9-,14-10+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJHUWLURCTLRK-VGNXJGARSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=CC1=CC=C2C=NC3=CC=CC=C32.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C=CC=C/C1=C\C=C/2\C=NC3=CC=CC=C32.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one](/img/structure/B5309093.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5309101.png)
![4-[(2,6-dimethylpyridin-3-yl)oxy]-1-pyridin-4-ylpiperidine-4-carboxylic acid](/img/structure/B5309103.png)
![methyl 4-(4-chlorophenyl)-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5309124.png)

![N-(4-fluorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5309137.png)
![4-({3-[(cyclopropylamino)carbonyl]-1,4'-bipiperidin-1'-yl}methyl)benzoic acid](/img/structure/B5309145.png)


![5-({2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-1-yl]ethyl}thio)-1H-1,2,3-triazole](/img/structure/B5309169.png)
![1-[(5-methylisoxazol-4-yl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5309175.png)
![3-[(dimethylamino)methyl]-1-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-3-pyrrolidinol](/img/structure/B5309176.png)
![4-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5309180.png)